molecular formula C14H18O3 B13212494 Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate

Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate

Cat. No.: B13212494
M. Wt: 234.29 g/mol
InChI Key: ADYPXDUSZQPGND-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate, also known as Ethyl 3-oxo-3-(m-tolyl)propanoate, is an organic compound with the molecular formula C12H14O3. It is a derivative of propanoic acid and is characterized by the presence of a 3-oxo group and a m-tolyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate can be synthesized through several methods. One common method involves the reaction of m-tolylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place at room temperature and yields the desired ester product .

Another method involves the esterification of m-tolylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate involves its interaction with various molecular targets. In enzymatic reactions, the compound can act as a substrate, undergoing transformation by specific enzymes. The presence of the keto group allows for nucleophilic attack, leading to the formation of new chemical bonds. The ester group can also participate in hydrolysis reactions, releasing the corresponding carboxylic acid and alcohol .

Comparison with Similar Compounds

Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3-(3-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C14H18O3/c1-5-17-13(16)14(3,4)12(15)11-8-6-7-10(2)9-11/h6-9H,5H2,1-4H3

InChI Key

ADYPXDUSZQPGND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=CC(=C1)C

Origin of Product

United States

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